molecular formula C6H10N2S B13312408 (1-ethyl-1H-pyrazol-4-yl)methanethiol

(1-ethyl-1H-pyrazol-4-yl)methanethiol

Cat. No.: B13312408
M. Wt: 142.22 g/mol
InChI Key: NMSIJQBSQNIPPX-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-4-yl)methanethiol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethyl group at the first position and a methanethiol group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methanethiol can be achieved through several synthetic routesThe reaction typically requires the use of a base, such as sodium hydroxide, and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-4-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-ethyl-1H-pyrazol-4-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. Additionally, the pyrazole ring can interact with various enzymes and receptors, influencing their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-4-yl)methanethiol
  • (1-phenyl-1H-pyrazol-4-yl)methanethiol
  • (1-ethyl-1H-pyrazol-4-yl)ethanone

Uniqueness

(1-ethyl-1H-pyrazol-4-yl)methanethiol is unique due to the presence of both an ethyl group and a methanethiol group on the pyrazole ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

(1-ethylpyrazol-4-yl)methanethiol

InChI

InChI=1S/C6H10N2S/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3

InChI Key

NMSIJQBSQNIPPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CS

Origin of Product

United States

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